

# O-Benzyl-L-seryl-L-tyrosine CAS number and molecular weight

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## Compound of Interest

Compound Name: O-Benzyl-L-seryl-L-tyrosine

Cat. No.: B15469630

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## An In-Depth Technical Guide to O-Benzyl-L-seryl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **O-Benzyl-L-seryl-L-tyrosine**, a key building block in peptide chemistry with significant potential in pharmaceutical research and development.

## Core Data Presentation

Property	Value	Source
CAS Number	55739-51-0	[1]
Molecular Weight	358.39 g/mol	[2]
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>2</sub> O <sub>5</sub>	Calculated

## Experimental Protocols

### General Synthesis of O-Benzyl-L-seryl-L-tyrosine

The synthesis of **O-Benzyl-L-seryl-L-tyrosine** is typically achieved through a stepwise process involving the protection of the reactive side chains of the constituent amino acids, followed by peptide bond formation.

**Step 1: Protection of L-Serine** The hydroxyl group of L-serine is protected with a benzyl group to prevent unwanted side reactions. This is commonly carried out by reacting L-serine with benzyl bromide in the presence of a suitable base.

**Step 2: Peptide Bond Formation** The protected O-benzyl-L-serine is then coupled with L-tyrosine to form the dipeptide. This reaction is often mediated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). The reaction proceeds via the activation of the carboxyl group of O-benzyl-L-serine, which is then susceptible to nucleophilic attack by the amino group of L-tyrosine.

**Step 3: Deprotection (Optional)** Following the successful synthesis of the dipeptide, the benzyl protecting group can be removed if the final product requires a free hydroxyl group on the serine residue. This is typically achieved through catalytic hydrogenation.

## Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

**O-Benzyl-L-seryl-L-tyrosine** is a valuable building block for the synthesis of longer peptides using Solid-Phase Peptide Synthesis (SPPS). The general workflow for incorporating this dipeptide into a growing peptide chain on a solid support is as follows:

- **Resin Preparation:** The synthesis begins with a solid support resin, typically functionalized with a linker to which the first amino acid is attached.
- **Deprotection:** The N-terminal protecting group (commonly Fmoc or Boc) of the amino acid attached to the resin is removed.
- **Activation and Coupling:** The carboxyl group of the incoming amino acid (in this case, the N-terminally protected **O-Benzyl-L-seryl-L-tyrosine**) is activated using a coupling reagent. The activated dipeptide is then added to the reaction vessel containing the resin, allowing the peptide bond to form.
- **Washing:** The resin is thoroughly washed to remove any unreacted reagents and byproducts.

- Repeat: The deprotection, activation, and coupling steps are repeated with subsequent amino acids until the desired peptide sequence is assembled.
- Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

## Applications in Research and Drug Development

**O-Benzyl-L-seryl-L-tyrosine** serves as a crucial component in the synthesis of various biologically active peptides.

### Synthesis of Neuropeptide Y (NPY) Analogs

This protected dipeptide is utilized in the synthesis of analogs of Neuropeptide Y, a 36-amino acid peptide involved in various physiological processes, including appetite regulation and blood pressure control. The incorporation of **O-Benzyl-L-seryl-L-tyrosine** allows for the creation of NPY analogs with modified properties, which are instrumental in studying the structure-activity relationships of NPY and in the development of potential therapeutics for conditions like obesity and hypertension.

### Development of Anticancer Peptides Targeting HER2

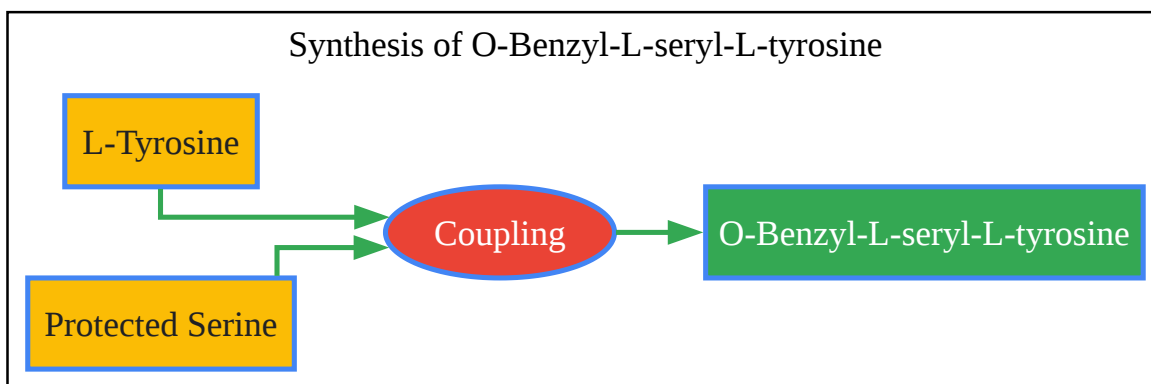
**O-Benzyl-L-seryl-L-tyrosine** is also a key building block in the synthesis of anticancer peptides designed to target the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a hallmark of certain aggressive breast cancers. By incorporating this dipeptide, researchers can construct peptides that bind to and inhibit the signaling pathways mediated by HER2, offering a promising avenue for targeted cancer therapy.

### Use in Kinase Assays

The O-benzyl-serine residue within the dipeptide can serve as a stable mimic of phosphoserine. This property makes **O-Benzyl-L-seryl-L-tyrosine** a useful tool in kinase assays. It can be incorporated into peptide substrates to study the activity of specific kinases without the need for enzymatic phosphorylation of the substrate, thereby simplifying the assay and providing a more stable substrate for inhibitor screening and kinetic studies.

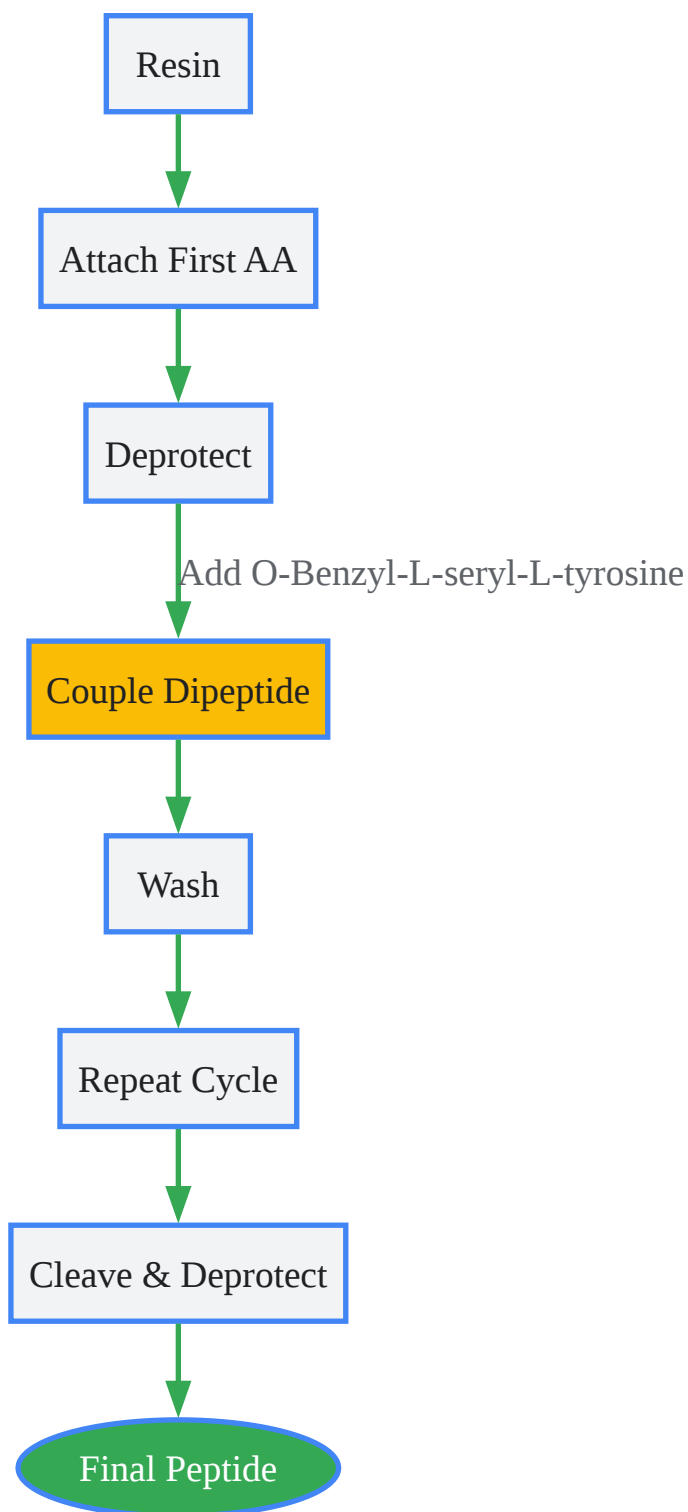
## Signaling Pathways and Logical Relationships

While **O-Benzyl-L-seryl-L-tyrosine** itself is not known to directly activate or inhibit signaling pathways, it is a critical component in the synthesis of peptides that target key signaling molecules. The following diagrams illustrate the general principles of its application.



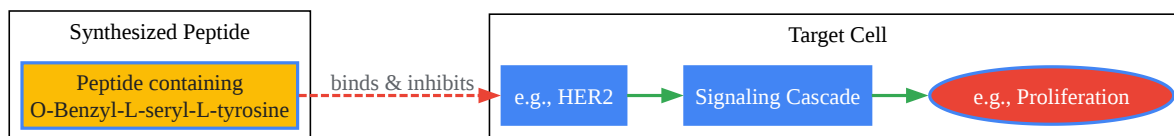
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Incorporation into peptides via SPPS.



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Targeting cellular signaling pathways.

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## References

- 1. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]
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